Isozyme Selectivity: TDFA Achieves ≥15-Fold PAD4 Preference Versus Cl-Amidine's Pan-PAD Profile
In a direct head-to-head enzymatic assay performed within a single study, TDFA demonstrated ≥15-fold selectivity for PAD4 over PAD1 and ≥50-fold selectivity over PAD2 and PAD3, whereas the parent compound Cl-amidine exhibited no PAD4 preference and instead favored PAD1 (fold-selectivity for PAD4 = 1.0; fold-selectivity for PAD1 = 0.4, indicating a 2.5-fold preference for PAD1 over PAD4). F-amidine likewise showed a pan-PAD profile with fold-selectivity for PAD4 of 1.0 and comparable potency across PAD1 (30 µM) and PAD2 (51 µM) [1]. The structurally related Thr-Asp-Cl-amidine (TDCA) lost PAD4 selectivity, exhibiting potent dual PAD1/PAD4 inhibition (fold-selectivity = 1.1 for PAD4) [1].
| Evidence Dimension | Fold-selectivity for PAD4 over PAD1, PAD2, PAD3 (calculated as IC₅₀ ratio: PADx / PAD4) |
|---|---|
| Target Compound Data | TDFA fold-selectivity: PAD1 = 15; PAD2 = 52; PAD3 = 65 (IC₅₀: PAD4 = 2.3 ± 0.2 µM; PAD1 = 8.5 ± 0.8 µM; PAD2 = 71 ± 4.4 µM; PAD3 = 26 ± 7.4 µM) |
| Comparator Or Baseline | Cl-amidine fold-selectivity: PAD1 = 0.4; PAD2 = 11; PAD3 = 7; PAD4 = 1.0 (IC₅₀: PAD4 = 5.9 ± 0.3 µM; PAD1 = 0.8 ± 0.3 µM; PAD2 = 17 ± 3.1 µM; PAD3 = 6.2 ± 1.0 µM). F-amidine fold-selectivity: PAD1 = 1.1; PAD2 = 8; PAD3 = 18; PAD4 = 1.0 (IC₅₀: PAD4 = 22 ± 2.1 µM; PAD1 = 30 ± 1.3 µM; PAD2 = 51 ± 9.0 µM; PAD3 ≥ 350 µM). |
| Quantified Difference | TDFA: ≥15-fold PAD4-selective vs PAD1. Cl-amidine: 2.5-fold PAD1-preferring over PAD4. TDCA: non-selective (fold-selectivity 1.1). F-amidine: non-selective (fold-selectivity 1.1). |
| Conditions | Recombinant purified human PAD1–4 enzymes; IC₅₀ determined using BAEE (benzoyl-L-arginine ethyl ester) substrate; pre-incubation of enzyme with inhibitor before substrate addition; data from Table 1, Jones et al. ACS Chem Biol 2012. |
Why This Matters
Procurement of TDFA rather than Cl-amidine or F-amidine enables PAD4-specific functional studies without the confounding inhibition of PAD1 (which Cl-amidine actually prefers), ensuring that observed cellular or in vivo phenotypes can be attributed specifically to PAD4 catalytic activity.
- [1] Jones JE, Slack JL, Fang P, Zhang X, Subramanian V, Causey CP, Coonrod SA, Guo M, Thompson PR. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors. ACS Chem Biol. 2012 Jan 20;7(1):160-5. Table 1. doi: 10.1021/cb200258q. PMID: 22004374; PMCID: PMC3262960. View Source
